molecular formula C15H21NO2 B1415535 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine CAS No. 1936450-06-4

4-[3-(Cyclopropylmethoxy)phenoxy]piperidine

Cat. No.: B1415535
CAS No.: 1936450-06-4
M. Wt: 247.33 g/mol
InChI Key: YRILWEWJJSMPPY-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which in turn is substituted with a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate, followed by further alkylation and oxidation steps to introduce the cyclopropylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Cyclopropylmethoxy)phenoxy]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific pathway chosen. For example, oxidation of the phenoxy group can lead to the formation of quinones, while reduction of the piperidine ring can yield various piperidine derivatives.

Scientific Research Applications

4-[3-(Cyclopropylmethoxy)phenoxy]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenoxy-substituted compounds. Examples include:

  • 4-(3-Methoxyphenoxy)-piperidine
  • 4-(3-Ethoxyphenoxy)-piperidine

Uniqueness

The uniqueness of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-[3-(cyclopropylmethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-14(17-11-12-4-5-12)10-15(3-1)18-13-6-8-16-9-7-13/h1-3,10,12-13,16H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILWEWJJSMPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC=C2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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